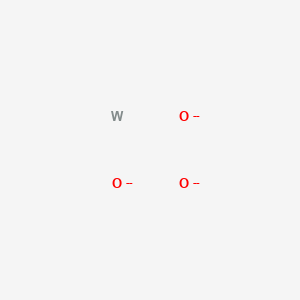
Tungsten oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tungsten oxide is a useful research compound. Its molecular formula is O3W-6 and its molecular weight is 231.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photothermal Therapy
Tungsten oxide-based materials have emerged as promising candidates for photothermal therapy , particularly in cancer treatment. Their ability to absorb near-infrared light and convert it into heat allows for targeted destruction of cancer cells. Research indicates that these materials can achieve high photothermal conversion efficiencies, making them suitable for use in medical applications .
Gas Sensors
This compound is extensively utilized in the development of gas sensors due to its sensitivity to various gases, including hydrogen and nitrogen dioxide. The unique electronic properties of this compound allow it to detect gas concentrations at low levels, making it valuable for environmental monitoring and safety applications .
Energy Storage
In energy-related applications, this compound serves as a key component in supercapacitors and batteries. Its high surface area and electrochemical properties enhance energy storage capabilities. Notably, this compound is being researched as an anode material for lithium-ion batteries, contributing to improved performance and efficiency .
Photocatalysis
This compound exhibits excellent photocatalytic activity, making it suitable for environmental remediation and energy conversion processes. It can effectively degrade organic pollutants under UV light and is being explored for water splitting applications to produce hydrogen fuel .
Smart Windows
The application of this compound in smart windows leverages its electrochromic properties, allowing windows to change color in response to electrical stimuli. This capability enables better control of light and heat entering buildings, contributing to energy efficiency .
Optical Coatings
This compound is used in the production of optical coatings that require specific light absorption characteristics. Its ability to filter infrared radiation makes it beneficial for heat shielding in various applications, including automotive and architectural glass .
Mechanochemical Applications
In mechanochemistry, this compound is employed for synthesizing advanced materials through mechanochemical processes. Its properties facilitate the formation of composite materials with enhanced mechanical and thermal characteristics .
Alloy Production
This compound plays a role in the production of specialized alloys. These alloys are utilized in high-performance applications where strength and resistance to extreme conditions are required, such as aerospace and military industries .
Data Summary
The following table summarizes key applications of this compound along with their respective characteristics:
| Application | Characteristics/Benefits |
|---|---|
| Photothermal Therapy | High light absorption; effective heat conversion |
| Gas Sensors | High sensitivity; low detection limits |
| Energy Storage | Enhanced electrochemical properties; improved performance |
| Photocatalysis | Effective pollutant degradation; hydrogen production |
| Smart Windows | Electrochromic properties; energy efficiency |
| Optical Coatings | Infrared filtering; heat shielding |
| Mechanochemical Processes | Facilitates advanced material synthesis |
| Alloy Production | High strength; resistance to extreme conditions |
Case Studies
Case Study 1: Photothermal Therapy Development
- Researchers have developed a this compound-based nanomaterial that demonstrates significant efficacy in photothermal therapy for tumors. The study involved testing various formulations and assessing their thermal responses under near-infrared irradiation.
Case Study 2: Gas Sensor Innovations
- A team at a research university created a gas sensor using this compound nanoparticles that successfully detected low concentrations of nitrogen dioxide in urban environments, showcasing the material's potential for environmental monitoring.
Case Study 3: Smart Window Technology
- A commercial product utilizing this compound for smart windows was tested in a controlled environment, demonstrating a reduction in energy consumption by up to 30% during peak sunlight hours.
特性
CAS番号 |
12608-26-3 |
|---|---|
分子式 |
O3W-6 |
分子量 |
231.8 g/mol |
IUPAC名 |
oxygen(2-);tungsten |
InChI |
InChI=1S/3O.W/q3*-2; |
InChIキー |
UVXUOGLNBHCDPN-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[W] |
正規SMILES |
[O-2].[O-2].[O-2].[W] |
Key on ui other cas no. |
12608-26-3 39318-18-8 |
物理的記述 |
DryPowde |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















